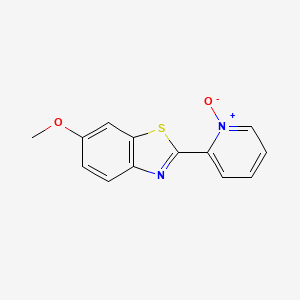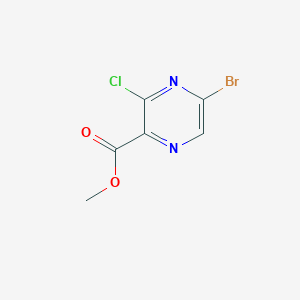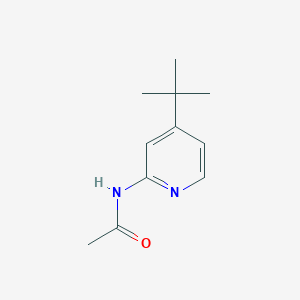![molecular formula C13H13N3O2 B13869099 2-nitro-N-[2-(3-pyridinyl)ethyl]aniline](/img/structure/B13869099.png)
2-nitro-N-[2-(3-pyridinyl)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-N-(2-pyridin-3-ylethyl)aniline is an organic compound that belongs to the class of nitroanilines It features a nitro group (-NO2) attached to an aniline ring, which is further substituted with a pyridine ring through an ethyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(2-pyridin-3-ylethyl)aniline typically involves the nitration of aniline derivatives followed by coupling with pyridine derivatives. One common method is the nitration of 2-chloroaniline to form 2-nitroaniline, which is then reacted with 2-(3-pyridyl)ethylamine under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-nitro-N-(2-pyridin-3-ylethyl)aniline may involve large-scale nitration processes followed by catalytic hydrogenation and coupling reactions. The choice of catalysts, solvents, and reaction conditions is optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-nitro-N-(2-pyridin-3-ylethyl)aniline undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Iron, tin, or zinc with hydrochloric acid.
Substitution: Strong nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 2-amino-N-(2-pyridin-3-ylethyl)aniline.
Substitution: Various substituted aniline derivatives.
Oxidation: Oxidized nitroaniline derivatives.
Applications De Recherche Scientifique
2-nitro-N-(2-pyridin-3-ylethyl)aniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-nitro-N-(2-pyridin-3-ylethyl)aniline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-nitroaniline: Similar structure but lacks the pyridine ring.
3-nitroaniline: Nitro group positioned differently on the aniline ring.
4-nitroaniline: Nitro group positioned at the para position on the aniline ring.
Uniqueness
2-nitro-N-(2-pyridin-3-ylethyl)aniline is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical and biological properties. The ethyl linker provides flexibility and enhances the compound’s ability to interact with various molecular targets .
Propriétés
Formule moléculaire |
C13H13N3O2 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
2-nitro-N-(2-pyridin-3-ylethyl)aniline |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)13-6-2-1-5-12(13)15-9-7-11-4-3-8-14-10-11/h1-6,8,10,15H,7,9H2 |
Clé InChI |
IHVZVYLGVKYSTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NCCC2=CN=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13869022.png)






![1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid](/img/structure/B13869090.png)


![3-Iodo-7-methylpyrrolo[2,3-b]pyridine](/img/structure/B13869110.png)



